Biochemical Potency: AKT-IN-1 (IC50 1.042 μM) vs. Allosteric Inhibitors MK-2206 and Miransertib
In standardized biochemical kinase assays, AKT-IN-1 (AZD-26) inhibits AKT with an IC50 of 1.042 μM . This value is substantially higher (less potent) than the allosteric inhibitor MK-2206, which exhibits IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) , and Miransertib (ARQ-092), with IC50 values of 2.7 nM (Akt1), 14 nM (Akt2), and 8.1 nM (Akt3) [1]. The ~100- to 400-fold difference in biochemical IC50 distinguishes AZD-26 as a comparatively lower-affinity allosteric binder, which may influence assay design and interpretation of cellular versus biochemical target engagement.
| Evidence Dimension | Biochemical AKT inhibition (IC50) |
|---|---|
| Target Compound Data | 1.042 μM (AKT, unspecified isoform) |
| Comparator Or Baseline | MK-2206: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3); Miransertib: 2.7 nM (Akt1), 14 nM (Akt2), 8.1 nM (Akt3) |
| Quantified Difference | MK-2206: ~130-fold (Akt1) to ~16-fold (Akt3) more potent; Miransertib: ~386-fold (Akt1) to ~74-fold (Akt2) more potent |
| Conditions | Biochemical kinase assay (standard vendor-reported conditions) |
Why This Matters
Procurement decisions for biochemical screening require awareness that AKT-IN-1 is a micromolar biochemical tool, not a low-nanomolar high-affinity binder like MK-2206 or Miransertib.
- [1] MedChemExpress. Miransertib hydrochloride Product Datasheet. View Source
